molecular formula C14H11NS B8600687 Benzo[b]thiophen-3-amine, 2-phenyl-

Benzo[b]thiophen-3-amine, 2-phenyl-

Cat. No.: B8600687
M. Wt: 225.31 g/mol
InChI Key: AJFLLEJKIVNRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophen-3-amine, 2-phenyl- is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are commonly found in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-3-amine, 2-phenyl- can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Industrial Production Methods: Industrial production of Benzo[b]thiophen-3-amine, 2-phenyl- typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-3-amine, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzo[b]thiophen-3-amine, 2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-3-amine, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. This inhibition can disrupt various cellular processes, including cell division and signal transduction, making it a valuable compound in cancer research .

Comparison with Similar Compounds

  • 2-Aminobenzo[b]thiophene
  • 3-Aminobenzo[b]thiophene
  • 2-Phenylbenzo[b]thiophene

Comparison: Benzo[b]thiophen-3-amine, 2-phenyl- is unique due to the presence of both an amino group and a phenyl group, which enhances its chemical reactivity and potential applications. Compared to 2-Aminobenzo[b]thiophene and 3-Aminobenzo[b]thiophene

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-phenyl-1-benzothiophen-3-amine

InChI

InChI=1S/C14H11NS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H,15H2

InChI Key

AJFLLEJKIVNRPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

from 10.5 g (84 mmol) of benzylmercaptan and the equimolar quantity of sodium methoxide the corresponding salt is prepared. A solution of sodium benzylthiolate is stirred for 1 hour at ambient temperature in 150 milliliters of absolute dimethyl formamide after the addition of 10.5 g (76 mmol) of 2-chloro-benzonitrile and 8.0 g of a disbursion of NaH at 50% (0.167 mol). The mixture is then poured into water and the product extracted with CH2Cl2. By evaporating the organic phase dried over Na2SO4 and re-crystallising the residue in cyclohexane, 16.0 g (93% of theory) of 3-amino-2-phenyl--benzo(b)thiophene are obtained, yellow plates, mp 110°-112° C.
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10.5 g
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sodium methoxide
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sodium benzylthiolate
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150 mL
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10.5 g
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reactant
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